molecular formula C14H21N3O2 B2807971 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2379951-33-2

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No.: B2807971
CAS No.: 2379951-33-2
M. Wt: 263.341
InChI Key: OUAUXFGCIIHMLJ-UHFFFAOYSA-N
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Description

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 3-methylpyridin-2-yloxy group and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methylpyridin-2-ol with a suitable piperidine derivative under controlled conditions. The reaction is often facilitated by the use of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide stands out due to its unique combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-3-2-6-16-14(11)19-10-12-4-7-17(8-5-12)9-13(15)18/h2-3,6,12H,4-5,7-10H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUXFGCIIHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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